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Compound of Interest

Compound Name: ML390

Cat. No.: B609164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML390 with other prominent

dihydroorotate dehydrogenase (DHODH) inhibitors. The information is curated to assist

researchers and professionals in drug development in making informed decisions by

presenting objective performance data, detailed experimental methodologies, and visual

representations of relevant biological pathways and workflows.

Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis

pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is crucial for the

proliferation of rapidly dividing cells, including cancer cells, which have a high demand for

nucleotides for DNA and RNA synthesis.[1][2] Inhibition of DHODH has emerged as a

promising therapeutic strategy for various diseases, particularly in oncology and autoimmune

disorders.[2] ML390 is a potent and selective inhibitor of human DHODH that has

demonstrated significant anti-leukemic activity by inducing differentiation in acute myeloid

leukemia (AML) cells.[3][4] This guide compares ML390 to other well-characterized DHODH

inhibitors: Brequinar, Leflunomide (and its active metabolite A77 1726/Teriflunomide), and

ASLAN003.
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The following tables summarize the in vitro potency of ML390 and other DHODH inhibitors

against the human DHODH enzyme and their efficacy in cellular assays, primarily in the

context of acute myeloid leukemia (AML).

Table 1: In Vitro Enzymatic Inhibition of Human DHODH

Compound IC50 (nM) Reference(s)

ML390 560 [3]

Brequinar 5.2 - 20 [5][6]

Leflunomide Weak inhibitor [7]

A77 1726 (Teriflunomide) 1,250 [7]

ASLAN003 (Farudodstat) 35 [8][9]

Table 2: Cellular Efficacy of DHODH Inhibitors in AML Cell Lines

Compound Cell Line(s) Endpoint
EC50/IC50
(µM)

Reference(s)

ML390
ER-HoxA9,

U937, THP-1

Differentiation

(ED50)
~2 [4][5]

Brequinar
ER-HoxA9,

U937, THP-1

Differentiation

(ED50)
~1 [5]

ASLAN003

(Farudodstat)

THP-1, MOLM-

14, KG-1

Proliferation

(IC50)

0.152, 0.582,

0.382
[9]

ASLAN003

(Farudodstat)

THP-1, MOLM-

14, KG-1

Differentiation

(EC50)

0.028, 0.085,

0.056
[10]
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DHODH inhibition depletes the intracellular pool of pyrimidines, which are essential for DNA

and RNA synthesis. This leads to cell cycle arrest, induction of apoptosis, and in the context of

AML, cellular differentiation. A key downstream effector of DHODH inhibition is the proto-

oncogene c-Myc, which is destabilized upon pyrimidine depletion, leading to the upregulation of

p21 and subsequent cell cycle arrest.[1][2]
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Caption: Signaling pathway of DHODH inhibition leading to apoptosis and differentiation.
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A typical workflow for comparing the efficacy of different DHODH inhibitors involves a series of

in vitro and in vivo experiments.
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Caption: Experimental workflow for comparing DHODH inhibitors.

Experimental Protocols
DHODH Enzyme Inhibition Assay (DCIP Method)
This assay measures the enzymatic activity of recombinant human DHODH by monitoring the

reduction of the colorimetric reagent 2,6-dichloroindophenol (DCIP).

Reagents:

Recombinant human DHODH protein

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

Coenzyme Q10 (CoQ10)

2,6-dichloroindophenol (DCIP)

Dihydroorotic acid (DHO)

Test compounds (ML390 and others) dissolved in DMSO

Procedure:

Prepare a reaction mixture containing the reaction buffer, CoQ10, and DCIP.

Add the test compounds at various concentrations to the wells of a 96-well plate.

Add the recombinant DHODH enzyme to each well and pre-incubate for 30 minutes at

25°C.

Initiate the reaction by adding the substrate, dihydroorotic acid.

Measure the decrease in absorbance at 600 nm over time using a microplate reader.
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Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value by fitting the data to a dose-response curve.[6][9]

Cell Viability Assay (MTS Assay)
This assay determines the number of viable cells in culture based on the reduction of the MTS

tetrazolium compound by metabolically active cells.

Materials:

AML cell lines (e.g., THP-1, MOLM-14, KG-1)

96-well plates

Cell culture medium

MTS reagent

Test compounds

Procedure:

Seed the AML cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate

overnight.

Treat the cells with a serial dilution of the test compounds for 48-72 hours.

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and

determine the EC50 value.[11]

Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.
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Reagents:

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide

(PI), and Binding Buffer)

AML cells treated with DHODH inhibitors

Procedure:

Induce apoptosis in AML cells by treating with the test compounds for a specified time

(e.g., 72 hours).

Harvest the cells and wash them with cold PBS.

Resuspend the cells in 1X Binding Buffer.

Add Annexin V-FITC and PI to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry within 1 hour.[12][13]

Myeloid Differentiation Assay
Differentiation of AML cells is assessed by measuring the expression of myeloid cell surface

markers (CD11b and CD14) by flow cytometry and by the functional Nitroblue Tetrazolium

(NBT) reduction assay.

Flow Cytometry for CD11b/CD14 Expression:

Treat AML cells with DHODH inhibitors for 96 hours.

Harvest and wash the cells.

Stain the cells with fluorescently labeled antibodies against CD11b and CD14.

Analyze the percentage of CD11b and CD14 positive cells by flow cytometry.[8][10]

NBT Reduction Assay:
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Treat AML cells with DHODH inhibitors for 96 hours.

Incubate the cells with NBT solution and a stimulant (e.g., PMA) for 1 hour at 37°C.

Count the number of cells containing blue formazan deposits (NBT positive) under a

microscope.

Calculate the percentage of NBT positive cells.[10][11]

In Vivo AML Xenograft Model
This model evaluates the anti-leukemic efficacy of DHODH inhibitors in a living organism.

Procedure:

Immunocompromised mice (e.g., NSG mice) are inoculated with human AML cells (e.g.,

MOLM-13, THP-1).

Once tumors are established or leukemia is disseminated, the mice are treated with the

test compounds or vehicle control via oral gavage or other appropriate routes.

Tumor growth is monitored by measuring tumor volume, and disease progression is

assessed by monitoring for signs of illness and by analyzing leukemic burden in peripheral

blood, bone marrow, and spleen.

Survival of the mice is recorded.

Pharmacodynamic studies can be performed by measuring the levels of DHODH

substrate (dihydroorotate) in plasma and tumor tissue to confirm target engagement.[14]

[15]

Conclusion
ML390 is a valuable research tool for studying the effects of DHODH inhibition, particularly in

the context of AML differentiation. While it may not be the most potent inhibitor in enzymatic

assays when compared to compounds like Brequinar and ASLAN003, it demonstrates

significant cellular activity in inducing differentiation. The choice of a DHODH inhibitor for a

specific research or therapeutic application will depend on a variety of factors, including the
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desired potency, pharmacokinetic properties, and the specific biological question being

addressed. This guide provides the foundational data and methodologies to aid in this selection

process and to facilitate further research into the therapeutic potential of DHODH inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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